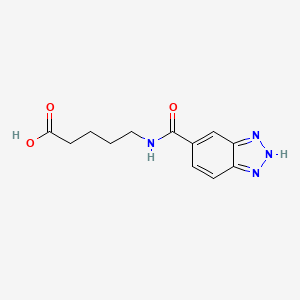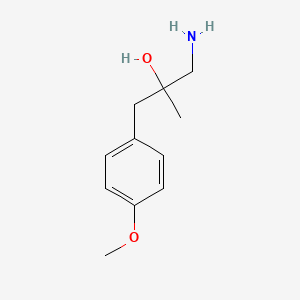
1-(4-fluorophényl)-4-méthyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du pyrazole, y compris la 1-(4-fluorophényl)-4-méthyl-1H-pyrazol-3-amine, ont été étudiés pour leurs propriétés antimicrobiennes potentielles. Ces composés peuvent être conçus pour cibler des enzymes ou des voies microbiennes spécifiques, ce qui pourrait conduire au développement de nouveaux antibiotiques efficaces contre les souches résistantes de bactéries .
Activité antituberculeuse
La recherche a indiqué que les composés du pyrazole peuvent présenter une activité significative contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. Les caractéristiques structurelles de ces composés, telles que le groupe fluorophényle, pourraient être optimisées pour améliorer leur efficacité en tant qu'agents antituberculeux .
Effets anti-inflammatoires et analgésiques
Le groupement pyrazole est connu pour posséder des effets anti-inflammatoires et analgésiques. En tant que tel, la This compound pourrait être utilisée dans le développement de nouveaux médicaments visant à traiter les affections caractérisées par l'inflammation et la douleur .
Propriétés antioxydantes
Le stress oxydatif est impliqué dans de nombreuses maladies, et les antioxydants sont essentiels pour atténuer ces dommages. Les dérivés du pyrazole se sont avérés prometteurs en tant qu'antioxydants, ce qui pourrait être exploité dans des interventions thérapeutiques pour les maladies causées par le stress oxydatif .
Activité antitumorale et cytotoxicité
La structure centrale du pyrazole a été associée à des activités antitumorales. Des études suggèrent que certains dérivés du pyrazole peuvent induire une cytotoxicité dans les lignées cellulaires cancéreuses, ce qui en fait des candidats potentiels pour le développement de médicaments anticancéreux .
Activité anticancéreuse du sein
Des études de docking moléculaire ont révélé que certains dérivés du pyrazole présentent une affinité de liaison pour le récepteur alpha des œstrogènes humains (ERα), qui est une cible dans le traitement du cancer du sein. Cela suggère que la This compound pourrait être explorée comme un agent anticancéreux du sein .
Traitement du cancer hépatique
Plusieurs pyrazoles ont été brevetés comme agents contre le cancer hépatique (HePG-2). L'introduction d'un atome de fluor, comme on le voit dans la This compound, peut améliorer la stabilité et l'efficacité de ces composés dans le traitement du cancer hépatique .
Inhibition de la COX-2 pour la gestion de la douleur
Le célécoxib, un médicament bien connu pour la gestion de la douleur, contient un dérivé du pyrazole comme ingrédient actif. Cela met en évidence le potentiel de la This compound dans le développement d'inhibiteurs de la COX-2, qui pourraient offrir des avantages thérapeutiques dans des affections comme l'arthrite .
Mécanisme D'action
- Given its structural similarity to other indole derivatives, it’s plausible that the compound interacts with specific receptors or enzymes. Indole derivatives often bind to various receptors, including G protein-coupled receptors (GPCRs), ion channels, and enzymes .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine may also interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell growth, differentiation, and survival . Furthermore, 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can impact cellular metabolism, including the regulation of metabolic flux and the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to the inhibition or activation of their functions . This binding can result in conformational changes in the target biomolecules, affecting their activities and downstream signaling pathways. Additionally, 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine can lead to sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways or metabolic processes . At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of normal cellular functions, and even cell death . Threshold effects have been observed, where the compound’s effects become more pronounced or change in nature at specific dosage levels .
Metabolic Pathways
1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, including cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The metabolic pathways of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine can also influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine within tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria or other organelles, where it can influence metabolic processes and cellular energy production .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSMXRQRPLQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)




![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)
![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)

![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
